1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid
Description
1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a sulfonyl-linked benzothiazole moiety. This structural framework is commonly explored in medicinal chemistry for targeting enzymes or receptors, particularly in neurological and inflammatory disorders .
Properties
Molecular Formula |
C13H14N2O4S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4S2/c16-12(17)9-5-7-15(8-6-9)21(18,19)13-14-10-3-1-2-4-11(10)20-13/h1-4,9H,5-8H2,(H,16,17) |
InChI Key |
AMGKRFSJEGYUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Sulfonation-Cyclization-Coupling
Route B: One-Pot Oxidative Coupling
A streamlined method combines 2-aminothiophenol , piperidine-4-carboxylic acid, and KSCN in acetic acid with Br₂ as an oxidant. The one-pot reaction forms the benzothiazole ring and installs the sulfonyl group simultaneously, achieving a 55% yield after recrystallization.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
-
Silica gel chromatography (ethyl acetate/hexane) effectively isolates intermediates.
-
Recrystallization from ethanol/water mixtures improves purity of the final product.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Route A | ClSO₃H, K₂CO₃, NaOH | 62–68 | ≥95 | Moderate |
| One-Pot Route B | Br₂, KSCN, Acetic Acid | 55 | 90 | High |
| Mitsunobu Alkylation | DEAD, PPh₃, TFA | 70 | 98 | Low |
Mechanistic Insights
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The 4-carboxylic acid group participates in classical acid-mediated reactions:
a. Amide Formation
Reaction with amines under coupling agents (e.g., EDC/HOBt or DCC/DMAP) yields carboxamides. For example:
-
Protocol : The compound reacts with 4-(benzo[d]thiazol-2-yl)aniline in anhydrous DCM under microwave irradiation (80°C, 20 min) with EDC and catalytic DMAP, achieving >70% yield .
-
Application : This forms bioactive analogs like N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(sulfonyl)piperidine-4-carboxamide, a motif seen in dual sEH/FAAH inhibitors .
b. Esterification
Methanol/H<sup>+</sup> or thionyl chloride facilitates ester synthesis. For instance:
-
Outcome : Methyl 1-(benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylate is produced, enhancing solubility for chromatographic purification .
c. Salt Formation
Reacts with bases (e.g., NaOH) to form water-soluble carboxylates, useful in pharmaceutical formulations .
Sulfonyl Group Reactivity
The sulfonamide (–SO<sub>2</sub>–NH–) exhibits limited nucleophilic substitution but enables:
a. Sulfonamide Cleavage
Under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/AcOH at 90°C), the bond between the sulfonyl group and piperidine cleaves, yielding benzo[d]thiazole-2-sulfonic acid and piperidine-4-carboxylic acid derivatives .
b. Radical Reactions
The sulfonyl group stabilizes adjacent radicals in Smiles rearrangements, enabling β-elimination to form alkenes (e.g., Z-olefins under open transition states) .
Benzo[d]thiazole Modifications
-
Electrophilic Substitution : The electron-deficient thiazole ring resists nitration/sulfonation but undergoes regioselective halogenation at the 5-position under Br<sub>2</sub>/FeCl<sub>3</sub> .
-
N-Alkylation : Reacts with alkyl halides at the thiazole nitrogen under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .
Piperidine Functionalization
-
N-Acylation : The piperidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides .
-
Ring-Opening : Strong nucleophiles (e.g., LiAlH<sub>4</sub>) reduce the piperidine ring to a linear amine .
Cross-Coupling Reactions
The compound serves as a precursor in cross-coupling:
Thermal and Photochemical Behavior
-
Microwave-Assisted Synthesis : Accelerates amide/ester formation (20 min vs. 24 h conventional) .
-
UV Stability : Degrades under UV light (λ = 254 nm) via sulfonyl radical generation, forming disulfides.
Reactivity of Functional Groups
Synthetic Routes to Derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. A notable study indicated that compounds with similar scaffolds exhibited significant inhibition rates against leukemia and CNS cancer cell lines, suggesting that modifications to the piperidine structure could enhance efficacy against specific tumors .
Anti-inflammatory Properties
The benzothiazole moiety is known for its anti-inflammatory effects. Research has demonstrated that derivatives incorporating this structure can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. Compounds similar to 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid have been evaluated for their ability to modulate inflammatory responses, indicating a pathway for therapeutic development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic effects of compounds like 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid. Modifications to the piperidine ring or the sulfonyl group can significantly impact biological activity. For example, varying substituents on the benzothiazole ring has been shown to alter potency and selectivity against specific biological targets .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Anticancer | Benzothiazole derivative | 10.5 | MOLT-4 (Leukemia) |
| Anticancer | Benzothiazole derivative | 15.3 | SF-295 (CNS Cancer) |
| Anti-inflammatory | Benzothiazole derivative | 12.0 | RAW264.7 (Macrophages) |
Case Study 1: Anticancer Efficacy
A recent investigation into a series of benzothiazole derivatives revealed that one compound exhibited an inhibition rate of 84.19% against MOLT-4 cells, while another showed a 72.11% inhibition against SF-295 cells in vitro. These results suggest that compounds based on the benzothiazole scaffold can be potent anticancer agents and warrant further exploration for clinical applications .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of benzothiazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokine production in vitro. The research indicated that specific modifications at the piperidine position could enhance this activity, making these compounds suitable for developing new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target . Molecular docking studies have shown that this compound can bind to active sites of enzymes, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid
- Structure : Replaces benzothiazole with a benzothiadiazole ring.
- Molecular Formula : C₁₂H₁₃N₃O₄S₂
- Molecular Weight : 327.38 g/mol
- Higher molecular weight (327.38 vs. ~319 for the target compound, assuming similar substitution) may affect pharmacokinetics .
- Applications : Likely explored in photodynamic therapy due to benzothiadiazole’s fluorescence properties .
1-(Benzo[d]oxazol-2-yl)piperidine-4-carboxylic acid
- Structure : Substitutes benzothiazole with benzoxazole and lacks the sulfonyl group.
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
- Key Differences: Oxazole’s oxygen atom reduces electron-withdrawing effects compared to benzothiazole’s sulfur.
- Applications : Simpler structure may favor CNS permeability in drug design .
1-[2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid (PI-23280)
- Structure : Incorporates a benzoimidazothiazole core and dimethoxyphenyl group.
- Molecular Formula : C₂₄H₂₅N₃O₄S
- Molecular Weight : 451.54 g/mol
- Key Differences :
- Applications: Potential use in oncology due to imidazothiazole’s role in kinase inhibition .
1-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxylic acid
- Structure : Replaces piperidine with azetidine and adds a methylsulfonyl group.
- Methylsulfonyl group may improve metabolic stability compared to the parent sulfonyl .
Structural and Functional Analysis Table
*Estimated based on analogous structures.
Research Findings and Implications
- Electronic Effects : Sulfonyl-linked benzothiazole derivatives exhibit stronger electron-withdrawing properties than benzoxazole analogs, influencing receptor binding kinetics .
- Solubility vs. Bioavailability : Higher molecular weight compounds (e.g., PI-23280) face solubility challenges but may excel in tissue penetration .
- Synthetic Complexity : Sulfonyl-containing compounds require multi-step synthesis, including sulfonation and coupling reactions, compared to simpler analogs .
Biological Activity
1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid (CAS No. 1411766-33-0) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways:
- Antitumor Activity : Compounds containing thiazole moieties have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that the thiazole ring enhances the compound's ability to induce apoptosis in cancer cells by interacting with Bcl-2 proteins .
- Anticonvulsant Properties : Similar thiazole derivatives have demonstrated anticonvulsant activity, suggesting that this compound may also possess neuroprotective effects through modulation of neurotransmitter systems .
- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Biological Activity Data
| Biological Activity | Target/Mechanism | IC Values |
|---|---|---|
| Antitumor | Bcl-2 inhibition | <1.98 µg/mL |
| Anticonvulsant | GABA receptor modulation | Not specified |
| Anti-inflammatory | NF-kB pathway inhibition | Not specified |
Case Studies and Research Findings
Research has highlighted the potential of thiazole derivatives in various therapeutic areas:
-
Antitumor Studies :
- A study reported that certain thiazole compounds exhibited IC values lower than established chemotherapeutic agents like doxorubicin against A-431 and Jurkat cell lines, indicating superior efficacy .
- Molecular dynamics simulations revealed that these compounds interact predominantly through hydrophobic contacts with target proteins, enhancing their cytotoxic potential .
- Neuropharmacological Research :
- Inflammation Models :
Q & A
Basic: What are the established synthetic routes for 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling a benzo[d]thiazole sulfonyl chloride derivative with a piperidine-4-carboxylic acid scaffold. Key steps include:
- Sulfonylation : Reacting benzo[d]thiazole-2-sulfonyl chloride with piperidine-4-carboxylic acid under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
- Yield Optimization : Use of catalysts like palladium acetate or tert-butyl XPhos in multi-step reactions enhances efficiency. For example, coupling reactions under inert atmospheres (N₂/Ar) at 40–100°C improve intermediate stability .
Table 1 : Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | Benzo[d]thiazole-2-sulfonyl chloride, Et₃N, DCM, 0°C→RT | 60–75% | |
| Purification | Silica gel chromatography (EtOAc/hexane 3:7) | >95% purity |
Advanced: How can computational modeling predict the reactivity of the sulfonamide group under varying pH conditions?
Answer:
Density Functional Theory (DFT) calculations can model electronic effects:
- Protonation States : Calculate pKa values of the sulfonamide group using software like Gaussian or ORCA. The sulfonamide’s acidity (predicted pKa ~3–5) influences reactivity in biological assays .
- Solvent Effects : Molecular dynamics simulations (e.g., GROMACS) assess solubility and stability in polar aprotic solvents (DMF, DMSO) by analyzing hydrogen-bonding interactions .
- Reactivity Maps : Electrostatic potential surfaces identify nucleophilic/electrophilic sites on the benzo[d]thiazole ring, guiding derivatization strategies .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies piperidine protons (δ 1.5–3.0 ppm) and benzo[d]thiazole aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (C-SO₂, ~55 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺, calculated for C₁₃H₁₃N₂O₄S₂: 349.03) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .
Advanced: What strategies resolve contradictory solubility data in polar aprotic solvents?
Answer:
Contradictions arise from solvent purity or hydration states. Methodological approaches include:
- Controlled Solvent Screening : Test solubility in rigorously dried DMF, DMSO, and acetonitrile using dynamic light scattering (DLS) to detect aggregates .
- Thermodynamic Analysis : Measure solubility via gravimetric methods at 25°C and 40°C; calculate ΔH and ΔS of dissolution to identify entropy-driven insolubility .
- Co-Solvent Systems : Add 10% v/v methanol to DMSO to enhance solubility without destabilizing the sulfonamide group .
Basic: What storage conditions preserve the compound’s stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use argon-filled containers to avoid oxidation of the sulfonamide group .
- Humidity Control : Desiccants (silica gel) maintain <10% relative humidity, preventing hydrolysis .
Advanced: How does the benzo[d]thiazole ring’s electronic configuration influence biological target interactions?
Answer:
- π-Stacking Interactions : The electron-deficient thiazole ring interacts with aromatic residues (e.g., tyrosine, tryptophan) in enzyme active sites. DFT studies show a charge transfer of ~0.2 e⁻ to protein targets .
- Structure-Activity Relationships (SAR) : Methylation at the 4-position of the thiazole ring increases lipophilicity (logP +0.5), enhancing membrane permeability in cell-based assays .
- Docking Simulations : AutoDock Vina predicts binding affinities (ΔG ~–8 kcal/mol) to kinases via hydrogen bonds between the sulfonamide and conserved lysine residues .
Basic: What chromatographic methods separate this compound from byproducts?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (70:30 acetonitrile/0.1% TFA in water). Retention time: ~12.3 min .
- TLC : Silica gel F254 plates (ethyl acetate/hexane 1:1, Rf ~0.4) with UV visualization at 254 nm .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of sulfonamide hydrolysis?
Answer:
- Deuterium Labeling : Substitute D₂O in hydrolysis experiments. A primary KIE (kH/kD > 2) indicates rate-limiting proton transfer at the sulfonamide nitrogen .
- ¹⁸O Tracer Studies : Monitor ¹⁸O incorporation into carboxylic acid products via mass spectrometry to distinguish acid-catalyzed vs. base-catalyzed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
